molecular formula C23H32N2O5 B5212574 1-(2,4-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine

1-(2,4-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine

Cat. No. B5212574
M. Wt: 416.5 g/mol
InChI Key: SDOXVBCLNRHQSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine, also known as TDP-43 inhibitor, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. TDP-43 is a protein that plays a crucial role in regulating RNA metabolism, and its dysfunction has been linked to various neurodegenerative diseases, including amyotrophic lateral sclerosis (ALS) and frontotemporal dementia (FTD).

Mechanism of Action

1-(2,4-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine inhibitor works by binding to the RNA recognition motif (RRM) domain of 1-(2,4-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine protein, which is responsible for its RNA binding activity. By binding to this domain, 1-(2,4-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine inhibitor prevents the aberrant aggregation of 1-(2,4-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine protein and restores its normal function in cells. This mechanism of action has been validated in various in vitro and in vivo studies.
Biochemical and Physiological Effects:
1-(2,4-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine inhibitor has been shown to have a range of biochemical and physiological effects in cells and animal models. In vitro studies have demonstrated that 1-(2,4-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine inhibitor can reduce the aggregation of 1-(2,4-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine protein, restore its normal function in cells, and improve cell viability. In vivo studies using animal models of ALS and FTD have shown that 1-(2,4-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine inhibitor can reduce disease progression, improve motor function, and prolong survival.

Advantages and Limitations for Lab Experiments

1-(2,4-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine inhibitor has several advantages for use in lab experiments. It is a highly specific inhibitor of 1-(2,4-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine protein, which makes it a valuable tool for studying the role of 1-(2,4-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine in neurodegenerative diseases. It has also been shown to have low toxicity and high solubility, which makes it suitable for in vitro and in vivo studies. However, there are also limitations to the use of 1-(2,4-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine inhibitor in lab experiments. Its high cost and limited availability may restrict its use in some research settings.

Future Directions

There are several future directions for research on 1-(2,4-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine inhibitor. One area of interest is the development of more potent and selective inhibitors of 1-(2,4-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine protein. Another area is the investigation of the long-term effects of 1-(2,4-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine inhibitor in animal models and its potential for use in clinical trials. Additionally, studies on the mechanism of action of 1-(2,4-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine inhibitor and its effects on other cellular pathways may provide further insights into the role of 1-(2,4-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine in neurodegenerative diseases.

Synthesis Methods

The synthesis of 1-(2,4-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine inhibitor involves a multi-step process that begins with the reaction of 2,4-dimethoxybenzylamine with 2,3,4-trimethoxybenzaldehyde to form the intermediate compound, 1-(2,4-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine. This intermediate is then subjected to a series of reactions, including reduction and deprotection steps, to yield the final product. The synthesis method has been optimized to achieve high yields and purity of the compound, which is essential for its use in scientific research.

Scientific Research Applications

1-(2,4-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine inhibitor has been extensively studied for its potential therapeutic applications in neurodegenerative diseases. In vitro studies have shown that 1-(2,4-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine inhibitor can reduce the aggregation of 1-(2,4-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine protein and restore its normal function in cells. In vivo studies using animal models of ALS and FTD have also demonstrated the efficacy of 1-(2,4-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine inhibitor in reducing disease progression and improving motor function. These findings suggest that 1-(2,4-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine inhibitor has the potential to be a promising therapeutic agent for the treatment of neurodegenerative diseases.

properties

IUPAC Name

1-[(2,4-dimethoxyphenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O5/c1-26-19-8-6-17(21(14-19)28-3)15-24-10-12-25(13-11-24)16-18-7-9-20(27-2)23(30-5)22(18)29-4/h6-9,14H,10-13,15-16H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDOXVBCLNRHQSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CN2CCN(CC2)CC3=C(C(=C(C=C3)OC)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.